4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C5H8FN3 |
|---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
4-fluoro-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C5H8FN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 |
InChI Key |
FLUKBSYSJHBUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1F)N)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its fluorine atom enhances the reactivity and stability of derivatives formed during chemical reactions, making it a valuable precursor in organic synthesis.
Fluorination Reactions
The compound is also utilized in fluorination reactions where it can be transformed into various derivatives with distinct functional groups. This property is particularly useful in developing new materials and chemical processes .
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its effectiveness against various pathogens, which could lead to the development of new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
Medicinal Chemistry
Lead Compound for Drug Development
this compound is being explored as a lead compound for drug development due to its favorable pharmacological properties. The fluorine substituent is known to enhance the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for further medicinal chemistry studies .
Industrial Applications
Development of New Materials
In industrial settings, the compound is being utilized in the creation of new materials with enhanced properties. Its role as a fluorinated building block allows for the design of materials that exhibit unique physical and chemical characteristics suitable for various applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives are widely studied due to their diverse biological activities and synthetic utility. Below, 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is compared to analogs with variations in substituents, synthesis routes, and applications.
Structural Modifications and Physicochemical Properties
Key Observations :
- Fluorine substitution improves metabolic stability and binding affinity in biological targets but may reduce solubility.
- Bulky substituents (e.g., p-tolyl in ) enhance interactions in hydrophobic pockets but complicate synthesis.
Challenges and Limitations
- Toxicity Concerns: Metabolites of certain fluorinated pyrazoles, such as (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrate toxicity in preclinical studies .
- Synthetic Complexity : Introducing multiple substituents (e.g., trifluoromethyl groups) increases reaction steps and cost .
Preparation Methods
Single-Step Fluorination Using Electrophilic Reagents
A breakthrough in synthesizing 4-fluoro-pyrazole derivatives is described in EP4219454A1 , which outlines a one-step fluorination of pyrazole using electrophilic reagents. This method avoids toxic hydrazine, a common reagent in older cyclization approaches. The process involves reacting pyrazole with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) at 65°C under mildly acidic conditions (pH 6.0–8.0). The reaction selectively introduces fluorine at the 4-position, achieving an 80% conversion of pyrazole.
Mechanistic Insights :
The electrophilic fluorinating agent attacks the pyrazole ring’s electron-rich positions. The methyl groups at positions 1 and 3 direct fluorination to the 4-position via steric and electronic effects. The absence of hydrazine eliminates the formation of hazardous byproducts, aligning with green chemistry principles.
Multi-Step Synthesis via Cyclization
Hydrazine-Mediated Cyclization (Historical Context)
Early methods relied on cyclizing fluorinated precursors with hydrazine. For example, Justus Liebigs Annalen Chemie (1975) reported synthesizing 4-fluoro-1H-pyrazole by reacting 2-fluoromalondialdehyde with hydrazine. However, this approach requires multiple steps, including precursor synthesis and purification, resulting in lower yields (40–50%).
Limitations :
-
Hydrazine’s toxicity complicates large-scale production.
-
Poor regioselectivity leads to isomers like 3-fluoropyrazole.
Halogen Exchange Reactions
Fluorine-Chlorine Exchange in Pyrazole Carboxylic Acids
Patents EP1957463A1 and DE102005057180A1 describe halogen exchange reactions for synthesizing fluorinated pyrazole carbonyl chlorides. Although these focus on 5-fluoro-1,3-dialkyl derivatives, the methodology is adaptable to this compound. For instance, reacting 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid fluoride with silicon tetrachloride (SiCl₄) at 30–60°C replaces chlorine with fluorine in one step.
Reaction Conditions :
Advantages :
-
High regioselectivity due to the methyl groups’ directing effects.
-
Scalable under solvent-free conditions.
Industrial Optimization and Process Considerations
pH and Temperature Control
The EP4219454A1 process emphasizes maintaining a pH of 6.0–8.0 during fluorination to minimize hydrofluoric acid (HF) formation, which corrodes reactor materials. Temperature optimization (65°C) balances reaction rate and selectivity, avoiding side products like 3,4-difluoropyrazole.
Solvent-Free Synthesis
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Electrophilic Fluorination | 1 | 80 | High | Excellent |
| Hydrazine Cyclization | 3+ | 40–50 | Moderate | Poor |
| Halogen Exchange | 1 | 70–85 | High | Good |
Key Findings :
-
Electrophilic fluorination offers the best balance of efficiency and scalability.
-
Halogen exchange is preferable for derivatives requiring carbonyl intermediates.
-
Legacy hydrazine methods are obsolete due to safety concerns.
Q & A
Q. What are the common synthetic routes for 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine, and how are intermediates validated?
The synthesis typically involves multi-step protocols, including cyclization, halogenation, and functional group modifications. For example:
- Cyclization of thiourea analogues with halogenation agents yields pyrazole cores.
- Formylation and oxidation steps are critical for introducing fluorine and methyl groups .
- Validation of intermediates is achieved via X-ray crystallography (e.g., confirming regioselectivity in halogenated derivatives) .
Key Reaction Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Thiourea, POCl₃ | Core formation |
| Halogenation | Cl₂ gas or NCS | Introduce fluorine |
| Oxidation | H₂O₂, KMnO₄ | Stabilize substituents |
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) refine crystal structures by analyzing bond lengths, angles, and displacement parameters . For example:
- Triclinic crystal systems (space group P1) are common for pyrazole derivatives.
- Validation metrics include R factors (<0.05) and data-to-parameter ratios (>15:1) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
- Enzyme inhibition : Carbonic anhydrase isoenzyme assays to study binding kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological data for pyrazole derivatives?
- Metabolite analysis : LC-MS/MS identifies active/toxic metabolites (e.g., hydroxylated or dealkylated products) .
- Pharmacokinetic profiling : Assess bioavailability and tissue distribution to explain efficacy gaps .
- Structural tweaks : Modify substituents (e.g., replacing methyl with trifluoromethyl groups) to enhance metabolic stability .
Q. What challenges arise in optimizing multi-step syntheses of fluorinated pyrazoles, and how are they addressed?
- Regioselectivity issues : Use directing groups (e.g., methoxy) to control halogen placement .
- Scale-up bottlenecks : Replace hazardous reagents (e.g., POCl₃) with microwave-assisted or solvent-free protocols .
- Yield improvements : Optimize stoichiometry via DOE (Design of Experiments) .
Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrazole-based therapeutics?
- Fluorine placement : Para-fluorine on aryl rings enhances lipophilicity and membrane permeability .
- Methyl vs. bulkier groups : 1,3-Dimethyl groups improve metabolic stability but may reduce binding affinity .
- SAR Table :
| Substituent | Biological Effect | Mechanism |
|---|---|---|
| 4-Fluoro | ↑ Antitubercular activity | Enhanced target binding |
| 1,3-Dimethyl | ↓ Cytotoxicity | Reduced off-target interactions |
| Pyridinyl | ↑ Solubility | Polar interactions |
Methodological Notes
- Crystallographic Data : Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating hydrogen bonding networks .
- Statistical Validation : Employ RSM (Response Surface Methodology) for reaction optimization .
- Data Reproducibility : Cross-validate NMR (¹H/¹³C) and HRMS data with computational tools (e.g., Gaussian for DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
